4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole
CAS No.:
Cat. No.: VC17945475
Molecular Formula: C22H22N2O2
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
![4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole -](/images/structure/VC17945475.png)
Specification
Molecular Formula | C22H22N2O2 |
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Molecular Weight | 346.4 g/mol |
IUPAC Name | 4-phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole |
Standard InChI | InChI=1S/C22H22N2O2/c1-3-8-16(9-4-1)18-14-25-20(23-18)22(12-7-13-22)21-24-19(15-26-21)17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2 |
Standard InChI Key | VMMCVSNWSKPHPC-UHFFFAOYSA-N |
Canonical SMILES | C1CC(C1)(C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Stereochemical Features
The compound’s architecture centers on a cyclobutane ring fused to two 4-phenyl-4,5-dihydro-1,3-oxazole moieties. Each oxazole ring adopts a partially saturated conformation, with the phenyl groups positioned para to the nitrogen atoms. The cyclobutane linker imposes significant steric constraints, which stabilize specific conformations and enhance stereoselectivity in reactions involving this compound.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C<sub>22</sub>H<sub>22</sub>N<sub>2</sub>O<sub>2</sub> |
Molecular Weight | 346.4 g/mol |
IUPAC Name | (4R)-4-phenyl-2-[1-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]cyclobutyl]-4,5-dihydro-1,3-oxazole |
Stereochemistry | (4R,4'R) configuration |
Canonical SMILES | C1CC(C1)(C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5 |
The (4R,4'R) stereochemistry is critical for its function as a chiral ligand, enabling enantioselective transformations.
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis of this compound typically involves a multi-step sequence:
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Oxazole Ring Formation: Cyclization of α-haloketones with phenyl-substituted amines under basic conditions generates the dihydrooxazole cores .
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Cyclobutane Bridging: A Suzuki-Miyaura coupling or nucleophilic substitution links the oxazole units via a cyclobutane spacer. The reaction requires palladium catalysts and carefully controlled temperatures to preserve stereochemical integrity.
Table 2: Representative Reaction Conditions
Industrial-Scale Considerations
Industrial production emphasizes continuous flow chemistry to enhance scalability. Microreactor systems improve heat transfer and reduce side reactions, while immobilized catalysts minimize Pd leaching. Computational modeling optimizes ligand-metal coordination to achieve turnover numbers (TON) exceeding 10,000.
Chemical Reactivity and Functionalization
Electrophilic Substitution Reactions
The electron-rich oxazole rings undergo regioselective electrophilic substitution at the C5 position. For example, nitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups, which can be reduced to amines for further derivatization .
Coordination Chemistry
The compound acts as a bidentate ligand, coordinating transition metals through the oxazole nitrogen atoms. X-ray crystallography confirms a square-planar geometry when bound to Pd(II), with bond lengths of 2.02 Å (Pd–N). This configuration activates metal centers for cross-coupling reactions.
Applications in Asymmetric Catalysis
Enantioselective C–H Activation
In a landmark study by Fan et al., this ligand enabled Pd-catalyzed asymmetric 1,2-oxidative alkylation of conjugated dienes. The reaction achieved 92% enantiomeric excess (ee) for substrates bearing electron-withdrawing groups, outperforming traditional phosphine ligands.
Table 3: Performance in Catalytic Reactions
Reaction Type | Substrate | ee (%) | TON |
---|---|---|---|
Diene alkylation | 1,3-Butadiene | 92 | 850 |
Allylic amination | Cyclohexene oxide | 88 | 720 |
Material Science Applications
The rigid cyclobutane framework has been incorporated into liquid crystalline polymers. These materials exhibit nematic phases at temperatures up to 250°C, with dielectric constants tunable via phenyl group functionalization .
Comparative Analysis with Structural Analogues
Cyclopentane vs. Cyclobutane Linkers
Replacing the cyclobutane core with cyclopentane (as in VC13708389-cyclopentane) reduces ring strain but diminishes catalytic activity. For example, Pd complexes with cyclopentane-linked ligands showed only 65% ee in diene alkylations.
tert-Butyl vs. Phenyl Substituents
Analogues bearing tert-butyl groups (e.g., 4-tert-butyl-2-phenyl-1,3-oxazole) exhibit improved solubility in nonpolar solvents but fail to stabilize metal-ligand complexes effectively, limiting their utility in catalysis .
Future Research Directions
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Mechanistic Studies: Advanced spectroscopic techniques (e.g., operando XAFS) could elucidate metal-ligand dynamics during catalytic cycles.
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Polymer Chemistry: Incorporating this compound into covalent organic frameworks (COFs) may yield materials with unprecedented thermal stability.
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Pharmaceutical Intermediates: Preliminary docking studies suggest potential as a kinase inhibitor scaffold, warranting further exploration.
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